REACTION_SMILES
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[ClH:26].[F:1][c:2]1[c:3]([CH2:4][c:5]2[cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11][c:12]2[O:13][CH2:14][c:15]2[c:16]([F:21])[cH:17][cH:18][cH:19][cH:20]2)[cH:22][cH:23][cH:24][cH:25]1.[NH2:27][CH:28]([CH3:29])[C:30](=[O:31])[NH2:32]>>[F:1][c:2]1[c:3]([CH2:4][c:5]2[cH:6][c:7]([CH2:8][NH:27][CH:28]([CH3:29])[C:30](=[O:31])[NH2:32])[cH:10][cH:11][c:12]2[O:13][CH2:14][c:15]2[c:16]([F:21])[cH:17][cH:18][cH:19][cH:20]2)[cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(OCc2ccccc2F)c(Cc2ccccc2F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(N)=O
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Name
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CC(NCc1ccc(OCc2ccccc2F)c(Cc2ccccc2F)c1)C(N)=O
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Type
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product
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Smiles
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CC(NCc1ccc(OCc2ccccc2F)c(Cc2ccccc2F)c1)C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |